6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Scientific Research Applications
Luminescent Properties and Catalytic Synthesis
6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole and its derivatives have been utilized in the development of luminescent materials and catalytic synthesis processes. A study details a multicomponent catalytic approach to synthesize fused imidazole bicyclic acetic esters, which are structurally similar to this compound. This method involves sequential cyclization-alkoxycarbonylation-isomerization of N-heterocyclic propargylamine derivatives, demonstrating promising luminescence properties for some of the synthesized bicyclic derivatives (Veltri et al., 2020).
Antibacterial Activity
The compound and its related structures have been synthesized and investigated for their antibacterial properties. One study reports the synthesis of novel ethan-1-amine derivatives containing the imidazo[1,2-a]pyrazin moiety, which showed significant antibacterial activity, highlighting the potential of these compounds in antimicrobial applications (Prasad, 2021).
Antitumor Activity and DNA Interaction
Research has also focused on the antitumor activities of compounds related to this compound. A study synthesized and screened derivatives in vitro for their biological activity against various human cancer cell lines. Some derivatives showed promising antitumor activity and strong binding interactions with DNA and bovine serum albumin, indicating the potential of these compounds in cancer therapy (Singh et al., 2019).
Molecular Docking Studies and Antimicrobial Evaluation
The compound and its derivatives have been the subject of molecular docking studies to understand their interaction with biological molecules. A study synthesized a series of pyrazole-imidazole-triazole hybrids and evaluated their antimicrobial activity, with some compounds demonstrating significant potency against microbial strains. Molecular docking studies further ascertained the binding conformation of the most active compounds, providing insights into their potential as antimicrobial agents (Punia et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to diverse pharmacological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-6-14-7-8-15-12(14)9-11(13-15)10-4-3-5-10/h1,7-10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSQOLVCSURZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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